

Technical Guide: Methyl 4-bromo-2,6-dimethylbenzoate for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-bromo-2,6-diMethylbenzoate*

Cat. No.: *B1322967*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 4-bromo-2,6-dimethylbenzoate**, a key building block in synthetic and medicinal chemistry. This document covers its commercial availability, detailed synthetic protocols for its preparation, and its applications in the field of drug discovery.

Commercial Availability

Methyl 4-bromo-2,6-dimethylbenzoate (CAS No. 90841-46-6) is commercially available from several chemical suppliers. The following table summarizes the availability and purity of this compound from a selection of vendors. Prices are subject to change and should be confirmed with the respective suppliers.

Supplier	Catalog Number	Purity	Quantity	Price (USD)
eMolecules (via Fisher Scientific)	50-219-2265	Not Specified	1g	\$37.75
AOBChem	10394	97%	10g	\$96.00
25g				\$189.00
100g				\$597.00
MySkinRecipes	84567	98.5-100%	250mg	~\$26.00 (\$945.00)
1g				~\$76.00 (\$2,781.00)
5g				~\$283.00 (\$10,305.00)

Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

The synthesis of **Methyl 4-bromo-2,6-dimethylbenzoate** is most effectively achieved through the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid. Due to the steric hindrance posed by the two ortho-methyl groups, standard Fischer esterification conditions are often low-yielding. Therefore, milder and more efficient methods such as the Steglich esterification are recommended.

Synthesis of the Precursor: 4-bromo-2,6-dimethylbenzoic acid

The starting material, 4-bromo-2,6-dimethylbenzoic acid, can be synthesized from 5-bromo-2-iodo-m-xylene and carbon dioxide. Commercial availability of 4-bromo-2,6-dimethylbenzoic acid (CAS No. 74346-19-3) is also established.

Recommended Experimental Protocol: Steglich Esterification

This protocol is adapted from a similar procedure for a sterically hindered benzoic acid and is expected to provide good yields for the target molecule.[1]

Materials:

- 4-bromo-2,6-dimethylbenzoic acid
- Anhydrous Methanol (MeOH)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Standard glassware for extraction and filtration

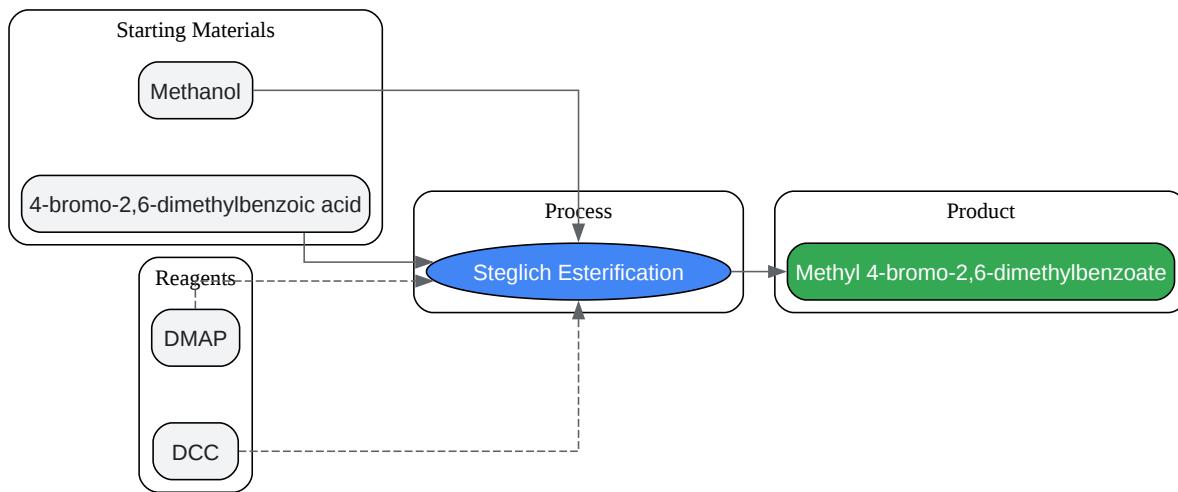
Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2,6-dimethylbenzoic acid (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
- Dissolve the solids in anhydrous dichloromethane (DCM).

- Add anhydrous methanol (1.5 equivalents) to the solution.
- Cool the reaction mixture to 0 °C using an ice bath.
- In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous DCM.
- Add the DCC solution dropwise to the cooled reaction mixture containing the carboxylic acid, alcohol, and catalyst, with continuous stirring.
- Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
- Continue stirring at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
- Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
- Combine the filtrate and the washings and transfer to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Methyl 4-bromo-2,6-dimethylbenzoate**.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

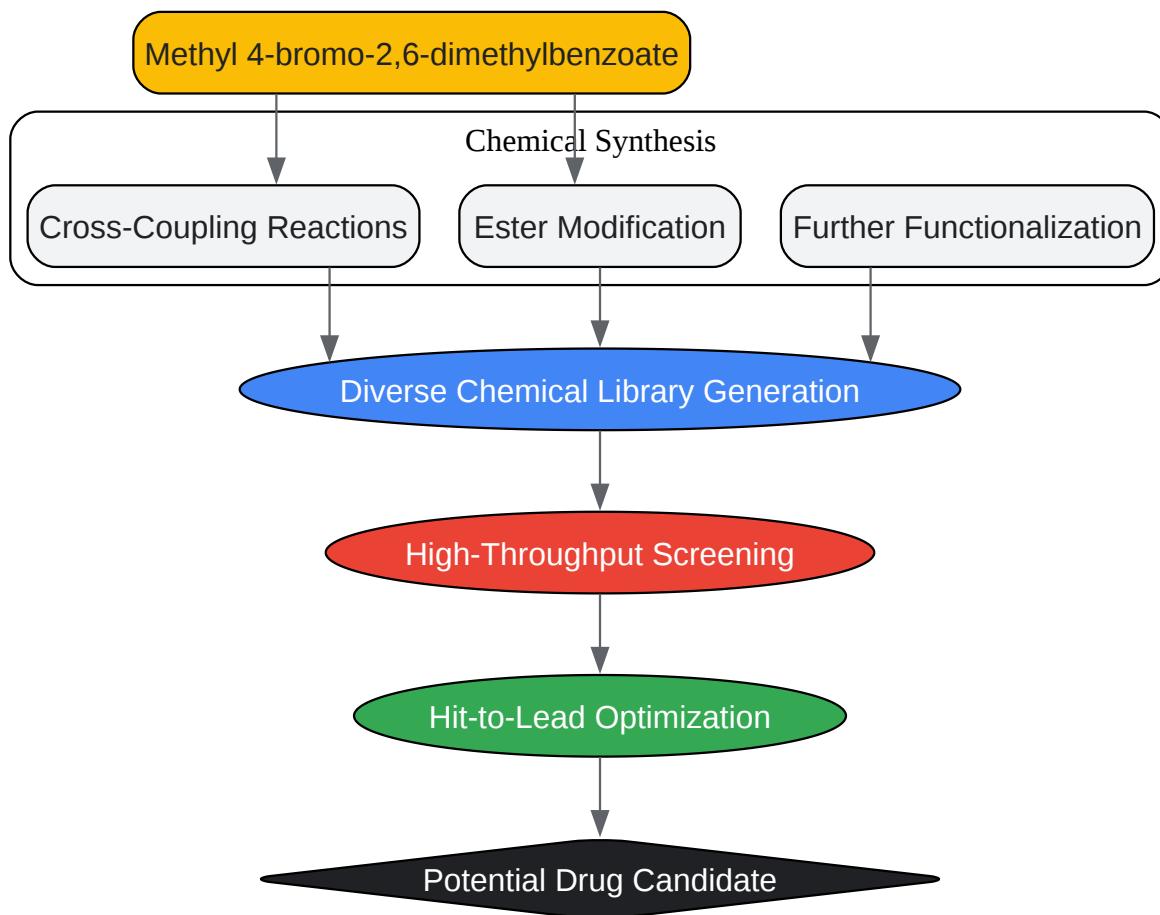
Applications in Drug Discovery and Organic Synthesis

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.^[2] Its utility stems from the


presence of multiple reactive sites that can be selectively functionalized.

- **Cross-Coupling Reactions:** The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing complex molecular scaffolds found in many drug candidates.
- **Ester Group Manipulation:** The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, including amides, acid chlorides, and other esters.
- **Steric Influence:** The 2,6-dimethyl substitution pattern provides significant steric bulk, which can be exploited to influence the conformation of the final molecule. This can be crucial for achieving selective binding to biological targets.

While there is no direct evidence of **Methyl 4-bromo-2,6-dimethylbenzoate** itself having specific biological activity or being involved in defined signaling pathways, its role as a key intermediate allows for the synthesis of a diverse array of molecules that can be screened for various therapeutic activities.


Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of **Methyl 4-bromo-2,6-dimethylbenzoate** in the context of drug discovery.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 4-bromo-2,6-dimethylbenzoate**.

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 4-Bromo-2,6-Dimethylbenzoate [myskinrecipes.com]
- To cite this document: BenchChem. [Technical Guide: Methyl 4-bromo-2,6-dimethylbenzoate for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322967#commercial-availability-of-methyl-4-bromo-2-6-dimethylbenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com